Brobactam

Descripción general

Descripción

Brobactam es un compuesto sintético conocido por su función como inhibidor de la β-lactamasa. Químicamente se identifica como ácido 6β-bromopenicilánico y se ha estudiado por su potencial para combatir la resistencia a los antibióticos mediante la inhibición de las enzimas β-lactamasa, responsables de la degradación de los antibióticos β-lactámicos .

Aplicaciones Científicas De Investigación

Brobactam ha sido ampliamente estudiado por su potencial para inhibir las enzimas β-lactamasa, lo que lo convierte en un compuesto valioso en la lucha contra las bacterias resistentes a los antibióticos. Ha mostrado actividad significativa contra una amplia gama de bacterias productoras de β-lactamasa, incluyendo aquellas resistentes a otros inhibidores de β-lactamasa .

Aplicaciones en química

En química, this compound se utiliza como una herramienta para estudiar los mecanismos de inhibición de la β-lactamasa y para desarrollar nuevos inhibidores con mayor eficacia .

Aplicaciones en biología y medicina

En biología y medicina, se investiga this compound por su potencial para restaurar la eficacia de los antibióticos β-lactámicos contra cepas bacterianas resistentes. A menudo se estudia en combinación con antibióticos como la ampicilina para mejorar su actividad antibacteriana .

Aplicaciones en la industria

En la industria farmacéutica, this compound se utiliza en el desarrollo de terapias combinadas para tratar infecciones causadas por bacterias productoras de β-lactamasa. Su capacidad para inhibir un amplio espectro de β-lactamasas lo convierte en un componente valioso en las formulaciones de antibióticos .

Mecanismo De Acción

Brobactam ejerce sus efectos al unirse al sitio activo de las enzimas β-lactamasa, inhibiendo así su capacidad para hidrolizar los antibióticos β-lactámicos. Esta inhibición restaura la actividad antibacteriana de los antibióticos β-lactámicos contra bacterias resistentes. Los objetivos moleculares de this compound son los residuos de serina en el sitio activo de las enzimas β-lactamasa, que son cruciales para su actividad catalítica .

Safety and Hazards

When handling Brobactam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Brobactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds irreversibly to serine-β-lactamases, thereby preventing these enzymes from hydrolyzing β-lactam antibiotics . This interaction is essential for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the β-lactamase enzymes that bacteria produce, thereby allowing β-lactam antibiotics to exert their bactericidal effects. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism in bacteria. By preventing the degradation of β-lactam antibiotics, this compound ensures that these antibiotics can effectively target and kill bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with β-lactamase enzymes. This compound forms a covalent bond with the active site serine residue of the β-lactamase enzyme, leading to irreversible inhibition . This inhibition prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ ability to target and kill bacteria. Additionally, this compound’s structure allows it to inhibit a broad spectrum of β-lactamase enzymes, making it a versatile and potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Its degradation can occur under certain conditions, which may affect its long-term efficacy . Studies have shown that this compound remains effective in inhibiting β-lactamase enzymes and restoring the activity of β-lactam antibiotics in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits β-lactamase enzymes and enhances the efficacy of β-lactam antibiotics. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the optimal dosage of this compound maximizes its inhibitory activity while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to β-lactamase inhibition. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting β-lactamase enzymes, this compound ensures that β-lactam antibiotics can effectively target bacterial cells, thereby influencing the overall metabolic activity of these cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for this compound’s inhibitory activity, as it ensures that the compound reaches the target β-lactamase enzymes within bacterial cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with β-lactamase enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles . By localizing to the cell wall, this compound can effectively inhibit β-lactamase enzymes and restore the activity of β-lactam antibiotics .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Brobactam se sintetiza a través de una serie de reacciones químicas que comienzan a partir de derivados del ácido penicilánico. El paso clave implica la bromación del ácido penicilánico para introducir el átomo de bromo en la posición 6β. Esto se logra típicamente utilizando agentes de bromación en condiciones controladas para garantizar la bromación selectiva de la posición deseada .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos como la bromación, la purificación y la cristalización para obtener el producto final. La cromatografía líquida de alto rendimiento (HPLC) se utiliza a menudo para garantizar la pureza de this compound en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

Brobactam principalmente se somete a reacciones de sustitución debido a la presencia del átomo de bromo. También puede participar en reacciones de hidrólisis, especialmente en presencia de enzimas β-lactamasa .

Reactivos y condiciones comunes

Bromación: Bromo o agentes de bromación se utilizan para la síntesis inicial.

Hidrólisis: Agua o soluciones acuosas en presencia de enzimas β-lactamasa.

Principales productos formados

El principal producto formado a partir de la hidrólisis de this compound es el derivado del ácido penicilánico correspondiente, que resulta de la escisión del anillo β-lactámico .

Comparación Con Compuestos Similares

Compuestos similares

Ácido clavulánico: Otro inhibidor de la β-lactamasa con un mecanismo de acción similar, pero menos potente contra ciertas β-lactamasas en comparación con brobactam.

Singularidad de this compound

This compound es único por su mayor potencia contra las enzimas cefalosporinasa codificadas cromosómicamente en Enterobacteriaceae, lo que lo hace más eficaz en ciertos escenarios clínicos. Su capacidad para inhibir una amplia gama de β-lactamasas con mayor eficacia en comparación con otros inhibidores como el ácido clavulánico destaca su potencial como un inhibidor de β-lactamasa superior .

Propiedades

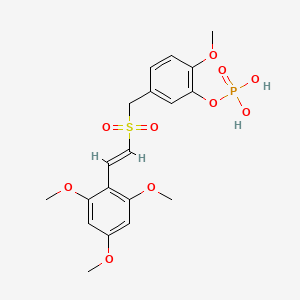

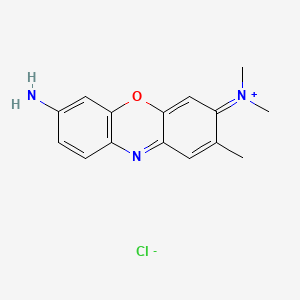

IUPAC Name |

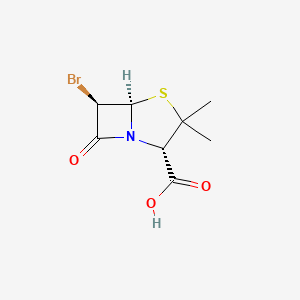

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181175 | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26631-90-3 | |

| Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brobactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brobactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]

ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of this compound. Further research beyond these abstracts is required to gather these details.

A: this compound, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, this compound exhibits superior activity against these strains compared to cephalosporins. []

A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to this compound. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of this compound and other inhibitors. [, , ]

A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] this compound reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of this compound over 24 hours is approximately 40.2% of the administered dose. []

A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.